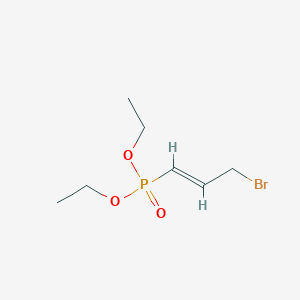

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

CAS No.: 66498-59-7

Cat. No.: VC2445362

Molecular Formula: C7H14BrO3P

Molecular Weight: 257.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66498-59-7 |

|---|---|

| Molecular Formula | C7H14BrO3P |

| Molecular Weight | 257.06 g/mol |

| IUPAC Name | (E)-3-bromo-1-diethoxyphosphorylprop-1-ene |

| Standard InChI | InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+ |

| Standard InChI Key | YTQMZWCJYREOLX-FNORWQNLSA-N |

| Isomeric SMILES | CCOP(=O)(/C=C/CBr)OCC |

| SMILES | CCOP(=O)(C=CCBr)OCC |

| Canonical SMILES | CCOP(=O)(C=CCBr)OCC |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a phosphonate ester containing a brominated alkenyl group with a specific E (trans) stereochemistry. The compound is characterized by the following identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 66498-59-7 |

| Molecular Formula | C7H14BrO3P |

| Molecular Weight | 257.06 g/mol |

| IUPAC Name | (E)-3-bromo-1-diethoxyphosphorylprop-1-ene |

| InChI | InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+ |

| InChIKey | YTQMZWCJYREOLX-FNORWQNLSA-N |

| SMILES | CCOP(=O)(/C=C/CBr)OCC |

The compound features a central carbon-carbon double bond with a trans (E) configuration, connecting a diethoxyphosphoryl group to a bromoethyl moiety .

Synonyms and Alternative Nomenclature

This compound is identified by various names in the scientific and commercial literature:

-

Diethyl (3-bromoprop-1-en-1-yl)phosphonate

-

Diethyl (3-bromoprop-1-(E)-en-1-yl)phosphonate

-

(E)-3-Bromo-1-diethoxyphosphoryl-prop-1-ene

-

Diethyl 3-bromo-1-propene phosphonate

-

DIETHYL3-BROMO-1-PROPENEPHOSPHONATE

-

Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate

-

(E)-diethyl 3-bromoprop-1-enylphosphonate

These naming variations reflect different chemical nomenclature conventions while describing the same molecular structure.

Physical and Chemical Properties

Physical Properties

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE exists as a clear yellow liquid at room temperature with specific physical characteristics that are important for its handling, purification, and application in chemical synthesis .

| Property | Value |

|---|---|

| Physical State | Clear yellow liquid |

| Density | 1.34 g/cm³ |

| Refractive Index | 1.479-1.481 |

| Boiling Point | 75°C (at 1 mmHg) |

| Melting Point | Not specified in literature |

| Flash Point | Not specified for this compound |

The compound's relatively high boiling point under reduced pressure indicates a moderate to high molecular weight consistent with its structure, while its liquid state facilitates handling in laboratory applications .

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

-

The bromine atom serves as an excellent leaving group, making the compound suitable for nucleophilic substitution reactions.

-

The carbon-carbon double bond allows for addition reactions typical of alkenes.

-

The phosphonate group can participate in various transformations, including Horner-Wadsworth-Emmons reactions.

These reactive sites make DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE a versatile building block in organic synthesis .

Synthesis and Preparation Methods

Synthetic Routes

The primary synthetic route to DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE involves bromination of phosphonic acid, P-(1E)-1-propen-1-yl-, diethyl ester. This process introduces a bromine atom into the propene chain through a controlled reaction sequence.

A key reference for the synthesis is documented in Synthetic Communications (Volume 17, page 1735, 1987), which details specific reaction conditions and yields . The DOI for this publication is 10.1080/00397918708063992, providing access to detailed experimental procedures .

Laboratory Preparation

The laboratory preparation typically involves:

-

Starting with diethyl vinylphosphonate or a related precursor

-

Performing a controlled bromination reaction

-

Purification via distillation or chromatographic techniques

-

Quality control via spectroscopic methods (NMR, IR)

The compound can be produced at high purity levels (≥95%) suitable for research and further synthetic applications .

Applications in Chemical Synthesis

As a Synthetic Intermediate

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE serves as a valuable intermediate in several chemical transformations:

-

It acts as a key precursor in the synthesis of γ-amino-α,β-unsaturated phosphonates through substitution-elimination sequences with primary amines .

-

The bromine functionality allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.

-

The phosphonate group can be utilized in olefination reactions, including modified Horner-Wadsworth-Emmons processes.

Biological Applications of Derivatives

The derivatives of this compound, particularly γ-amino-α,β-unsaturated phosphonates, have significant biological importance:

-

These compounds can function as NMDA (N-methyl-D-aspartate) receptor antagonists with potential applications in treating epilepsy, ischemia, and migraines .

-

Some derivatives exhibit antimicrobial activity with clinical applications .

-

The structural diversity accessible through modification of the parent compound allows for the development of compounds with varied biological activities.

The literature indicates that a straightforward multigram synthesis of γ-amino-α,β-unsaturated phosphonates is achievable via a substitution-elimination sequence of dibromophosphonates with primary amines .

| Hazard Type | Classification | GHS Code |

|---|---|---|

| Skin Irritation | Category 2 | H315 |

| Eye Irritation | Category 2 | H319 |

| Respiratory Tract Irritation | Category 3 | H335 |

The compound is labeled with the signal word "Warning" and is associated with the GHS07 pictogram (Exclamation Mark/Irritant) .

| Supplier | Location | Purity Specification |

|---|---|---|

| MolCore | Global | NLT 97% |

| J & K SCIENTIFIC LTD. | China | Not specified |

| Meryer Chemical Technology | China | Not specified |

| TCI Chemical | Global | Not specified |

| Various others | Global | 95-98% typically |

The compound is generally supplied as a liquid in appropriate chemical containers with safety documentation .

Analytical Characterization

Spectroscopic Properties

Spectroscopic methods for characterizing DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy:

-

³¹P NMR provides specific information about the phosphonate group

-

¹H and ¹³C NMR confirm the presence and configuration of the double bond

-

-

Infrared (IR) spectroscopy:

-

Characteristic bands for P=O, C=C, and C-Br stretching vibrations

-

These techniques are crucial for confirming the structure, purity, and stereochemistry (E configuration) of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume